N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea
Overview
Description
N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea, commonly known as DMAPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPU is a urea derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological applications.
Mechanism of Action
DMAPU acts as a catalyst in various chemical reactions by facilitating the transfer of protons and electrons between reactants. It also acts as a nucleophile in the synthesis of esters, amides, and carbamates. In addition, DMAPU acts as a fluorescent probe by binding to specific target molecules and emitting light when excited by a specific wavelength of light.
Biochemical and Physiological Effects
DMAPU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. DMAPU has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMAPU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DMAPU has several advantages for lab experiments. It is a highly efficient catalyst that can be used in small quantities. It is also stable and easy to handle. However, DMAPU has limitations, including its toxicity and potential for side reactions. It is important to use DMAPU in appropriate quantities and under controlled conditions to avoid any adverse effects.
Future Directions
There are several future directions for the use of DMAPU in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. DMAPU can be used as a reagent to synthesize new compounds with potential therapeutic properties. Another potential application is in the development of new fluorescent probes for biochemical assays. DMAPU can be modified to bind to specific target molecules and emit light when excited by a specific wavelength of light. Finally, DMAPU can be used in the development of new catalysts for chemical reactions. By modifying the structure of DMAPU, it may be possible to develop more efficient and selective catalysts for specific reactions.
Conclusion
DMAPU is a urea derivative that has shown promising results in various scientific research applications. It is a highly efficient catalyst that can be used in small quantities and has several advantages for lab experiments. However, it also has limitations, including its toxicity and potential for side reactions. There are several future directions for the use of DMAPU in scientific research, including the synthesis of new drugs and pharmaceuticals, the development of new fluorescent probes for biochemical assays, and the development of new catalysts for chemical reactions.
Scientific Research Applications
DMAPU has shown promising results in various scientific research applications. It has been used as a catalyst in various chemical reactions, including the synthesis of esters, amides, and carbamates. DMAPU has also been used as a reagent in the synthesis of various drugs and pharmaceuticals. In addition, DMAPU has been used as a fluorescent probe in biochemical assays.
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(4-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-14(2)8-7-12-11(16)13-9-3-5-10(6-4-9)15(17)18/h3-6H,7-8H2,1-2H3,(H2,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYKFKPTBDXMID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792640 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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